
Ethyl 2-amino-2-(4-chlorophenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-(4-chlorophenyl)butanoate is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(4-chlorophenyl)butanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and subsequent esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the product and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Ethyl 2-amino-2-(4-chlorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols or amines.
科学的研究の応用
Ethyl 2-amino-2-(4-chlorophenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ethyl 2-amino-2-(4-chlorophenyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-amino-2-phenylbutanoate: Lacks the chlorine atom, resulting in different chemical and biological properties.
Ethyl 2-amino-2-(4-fluorophenyl)butanoate: Contains a fluorine atom instead of chlorine, which can affect its reactivity and interactions.
Ethyl 2-amino-2-(4-bromophenyl)butanoate: The presence of a bromine atom can lead to different substitution reactions and biological activities.
Uniqueness
Ethyl 2-amino-2-(4-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and potential biological activity. The chlorine atom can influence the compound’s interactions with enzymes and receptors, making it a valuable molecule for research and development in various fields.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
ethyl 2-amino-2-(4-chlorophenyl)butanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-12(14,11(15)16-4-2)9-5-7-10(13)8-6-9/h5-8H,3-4,14H2,1-2H3 |
InChIキー |
SCGHBQIVZKKPFX-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)Cl)(C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B13472965.png)
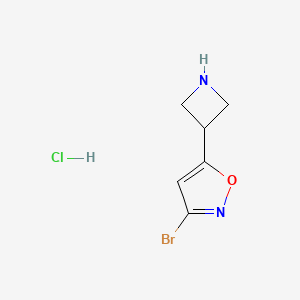
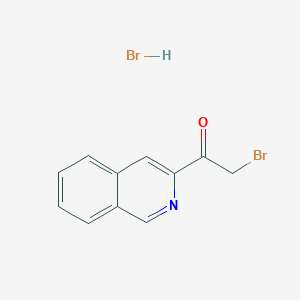

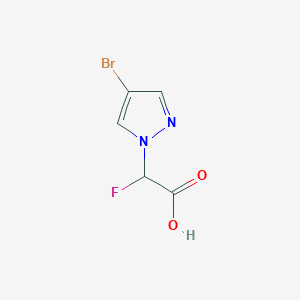
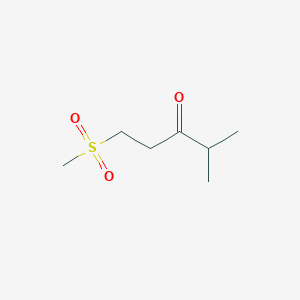
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
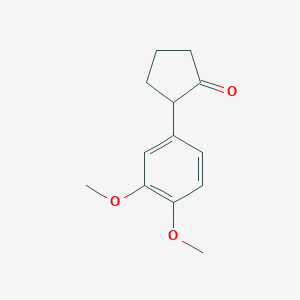
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
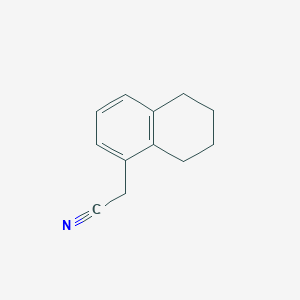

![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)

